3-(2-Bromophenyl)piperidin-2-one
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Description
3-(2-Bromophenyl)piperidin-2-one is a compound with the molecular formula C11H12BrNO . It is a solid substance and is used for research and development .
Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenyl)piperidin-2-one consists of a piperidin-2-one group attached to a 2-bromophenyl group . The InChI code for this compound is 1S/C11H12BrNO/c12-10-6-2-1-4-8(10)9-5-3-7-13-11(9)14/h1-2,4,6,9H,3,5,7H2,(H,13,14) .Physical And Chemical Properties Analysis
3-(2-Bromophenyl)piperidin-2-one is a solid substance . It has a molecular weight of 254.13 . The compound should be stored at 2-8°C .Scientific Research Applications
Hydrogen-Bonding Patterns
Research on compounds closely related to 3-(2-Bromophenyl)piperidin-2-one, like its analogues, shows significant hydrogen bonding. These bonds are crucial in establishing specific molecular structures and interactions. Bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups leads to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, with weak C-H...Br interactions linking molecules into chains. These insights are important for understanding the molecular architecture and potential applications of these compounds in various scientific fields, such as materials science and pharmaceuticals (Balderson et al., 2007).
Enantiomeric Resolution and Simulation Studies
Studies have focused on the enantiomeric resolution of compounds similar to 3-(2-Bromophenyl)piperidin-2-one. This involves separating different enantiomers of a compound, which is crucial in the pharmaceutical industry as different enantiomers can have different biological activities. The process of enantiomeric resolution can reveal important information about the interactions at a molecular level, such as hydrogen bonding and π–π interactions, which are critical for chiral recognition and separation (Ali et al., 2016).
Crystal Structure Analysis
The crystal structure analysis of derivatives of 3-(2-Bromophenyl)piperidin-2-one provides insights into the molecular conformation and intermolecular interactions. This is important in understanding the physical and chemical properties of the compound, which can be applied in material science, drug design, and synthesis. Intramolecular O—H⋯N interaction and intermolecular C—H⋯O interactions are significant in stabilizing the crystal structure, and understanding these interactions can lead to the development of new materials or drugs (Kumar et al., 2010).
Synthesis and Antibacterial Study
The synthesis of N-substituted derivatives of compounds similar to 3-(2-Bromophenyl)piperidin-2-one and their antibacterial activities are areas of significant research interest. These studies contribute to the development of new antibacterial agents and provide a deeper understanding of the relationship between chemical structure and biological activity (Khalid et al., 2016).
properties
IUPAC Name |
3-(2-bromophenyl)piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-6-2-1-4-8(10)9-5-3-7-13-11(9)14/h1-2,4,6,9H,3,5,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUNIHGQERHMLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)piperidin-2-one |
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